Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride
Description
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where a piperidine ring is fused to a cyclohexane ring via a shared carbon atom (spiro junction). The benzyl carbamate group at the 9-position and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C18H27ClN2O2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18;/h1-5,16,19H,6-14H2,(H,20,21);1H |
InChI Key |
KZPZQFDBSBYREN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-azaspiro[5.5]undecane-9-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Spirocyclic Derivatives
Key Observations :
- The replacement of nitrogen with oxygen (e.g., 1-oxa-4-azaspiro derivatives) reduces basicity and alters hydrogen-bonding capacity .
Key Observations :
- Sulfonylation and carbamate formation (e.g., ) are common strategies for functionalizing spirocyclic amines.
- HCl salt formation is frequently employed to improve crystallinity and stability .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Carbamate and ester derivatives exhibit moderate solubility in organic solvents, while hydrochloride salts improve aqueous compatibility.
- Higher molecular weight spiro compounds (e.g., Aplaviroc) are tailored for specific pharmacokinetic profiles .
Biological Activity
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride, with the CAS number 2098015-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26N2O2
- Molar Mass : 302.41 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of several biologically active molecules.
This compound is believed to exert its biological effects through modulation of various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to other spirocyclic compounds suggests potential interactions with receptors involved in neuropharmacology.
Antinociceptive Effects
Several studies have investigated the antinociceptive properties of this compound. In animal models, it has been shown to reduce pain responses, indicating its potential as an analgesic agent.
Neuroprotective Properties
Research indicates that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. These properties make it a candidate for further investigation in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This aspect warrants further exploration to determine its efficacy and mechanism against pathogens.
Study 1: Antinociceptive Activity in Rodent Models
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain sensitivity compared to control groups. The study utilized the hot plate test to assess antinociceptive effects, revealing a dose-dependent response.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 25% |
| 20 | 50% |
| 40 | 75% |
Study 2: Neuroprotective Effects
In vitro assays have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.
| Treatment Group | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 60 | 15 |
| Compound | 85 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
